molecular formula C11H14ClN3S B130134 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride CAS No. 144010-02-6

3-Piperazinyl-1,2-Benzisothiazole Hydrochloride

Cat. No. B130134
M. Wt: 255.77 g/mol
InChI Key: DOQLJTKEUIJSKK-UHFFFAOYSA-N
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Patent
US05935960

Procedure details

Anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL) were added to a dry, 300 mL round bottom flask equipped with a mechanical stirrer, thermometer, condenser topped with a nitrogen inlet, and pressure-equalizing dropping funnel. After the flask was purged with nitrogen, it was heated to 100° C. in an oil bath. A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) was added to the addition funnel, and then slowly added to the reaction flask over 20 minutes to moderate an exothermic reaction (112-118° C.). Once addition was complete the yellow solution was heated to reflux (121 °C.) and then maintained at reflux for 24 hours. Thin-layer chromatography showed that the reaction was complete. The reaction mixture was cooled to 85° C. and 120 mL of water was added. The hazy solution was filtered and the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution. The pH of the combined filtrate and wash was adjusted to 12.2 with 50% aqueous caustic. The aqueous solution was extracted with toluene (200 mL), the layers were separated, and the aqueous layer was extracted with fresh toluene (100 mL). The combined toluene layers were washed with water (75 mL), and then the toluene solution was concentrated in vacuo at 48° C. to 90 mL. Isopropanol (210 mL) was added to the concentrate and then the pH was slowly adjusted to 3.8 with 7.6 mL of concentrated hydrochloric acid. The resulting slurry was cooled to 0° C., granulated for 45 min, and then filtered. The filter cake was washed with cold isopropanol (50 mL) and then dried in vacuo at 40° C. to afford 23.59 g (80% yield) of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off white solid.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1.O>C(O)(C)(C)C>[ClH:7].[N:1]1([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:10][N:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
19.45 g
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser topped with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
After the flask was purged with nitrogen, it
ADDITION
Type
ADDITION
Details
slowly added to the reaction flask over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
an exothermic reaction (112-118° C.)
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (121 °C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 85° C.
FILTRATION
Type
FILTRATION
Details
The hazy solution was filtered
WASH
Type
WASH
Details
the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution
WASH
Type
WASH
Details
The pH of the combined filtrate and wash
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with fresh toluene (100 mL)
WASH
Type
WASH
Details
The combined toluene layers were washed with water (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the toluene solution was concentrated in vacuo at 48° C. to 90 mL
ADDITION
Type
ADDITION
Details
Isopropanol (210 mL) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold isopropanol (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.N1(CCNCC1)C1=NSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.59 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05935960

Procedure details

Anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL) were added to a dry, 300 mL round bottom flask equipped with a mechanical stirrer, thermometer, condenser topped with a nitrogen inlet, and pressure-equalizing dropping funnel. After the flask was purged with nitrogen, it was heated to 100° C. in an oil bath. A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) was added to the addition funnel, and then slowly added to the reaction flask over 20 minutes to moderate an exothermic reaction (112-118° C.). Once addition was complete the yellow solution was heated to reflux (121 °C.) and then maintained at reflux for 24 hours. Thin-layer chromatography showed that the reaction was complete. The reaction mixture was cooled to 85° C. and 120 mL of water was added. The hazy solution was filtered and the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution. The pH of the combined filtrate and wash was adjusted to 12.2 with 50% aqueous caustic. The aqueous solution was extracted with toluene (200 mL), the layers were separated, and the aqueous layer was extracted with fresh toluene (100 mL). The combined toluene layers were washed with water (75 mL), and then the toluene solution was concentrated in vacuo at 48° C. to 90 mL. Isopropanol (210 mL) was added to the concentrate and then the pH was slowly adjusted to 3.8 with 7.6 mL of concentrated hydrochloric acid. The resulting slurry was cooled to 0° C., granulated for 45 min, and then filtered. The filter cake was washed with cold isopropanol (50 mL) and then dried in vacuo at 40° C. to afford 23.59 g (80% yield) of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off white solid.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1.O>C(O)(C)(C)C>[ClH:7].[N:1]1([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:10][N:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
19.45 g
Type
reactant
Smiles
ClC1=NSC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser topped with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
After the flask was purged with nitrogen, it
ADDITION
Type
ADDITION
Details
slowly added to the reaction flask over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
an exothermic reaction (112-118° C.)
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (121 °C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 85° C.
FILTRATION
Type
FILTRATION
Details
The hazy solution was filtered
WASH
Type
WASH
Details
the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution
WASH
Type
WASH
Details
The pH of the combined filtrate and wash
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with fresh toluene (100 mL)
WASH
Type
WASH
Details
The combined toluene layers were washed with water (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the toluene solution was concentrated in vacuo at 48° C. to 90 mL
ADDITION
Type
ADDITION
Details
Isopropanol (210 mL) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold isopropanol (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.N1(CCNCC1)C1=NSC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.59 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.